molecular formula C16H11FN2O4 B2664868 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one CAS No. 294853-55-7

4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one

Cat. No. B2664868
CAS RN: 294853-55-7
M. Wt: 314.272
InChI Key: HVGHXDFPRNYDCQ-UHFFFAOYSA-N
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Description

“4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one” is a chemical compound with the CAS Number: 294853-55-7 . It has a molecular weight of 314.27 .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C16H11FN2O4/c17-11-5-3-4-10 (8-11)9-18-14-12-6-1-2-7-13 (12)23-16 (20)15 (14)19 (21)22/h1-8,18H,9H2 . This code provides a specific string of characters that represent the 2D structure of the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular formula of C16H11FN2O4 and a molecular weight of 314.27 . It is stored at a temperature between 28 C .

Scientific Research Applications

Bioinorganic Chemistry Applications

Research by Aiyelabola et al. (2017) focused on the synthesis and characterization of coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one, revealing their potential in antimicrobial and cytotoxic activities. The study highlights the compound's ability to act as a ligand in coordination complexes, offering insights into its application in developing antimicrobial and anticancer agents (Aiyelabola et al., 2017).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of nitrobenzyl compounds, including those similar to "4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one," have been explored for their potential in inhibiting nucleoside transport, as demonstrated by Tromp et al. (2004). This research points to the compound's relevance in designing inhibitors for the nucleoside transport protein, with implications for oral absorption and CNS penetration improvements (Tromp et al., 2004).

Photochemistry Applications

Matsumoto et al. (2009) investigated the use of photolabile protecting groups bonded to aminopropyl silica-gel beads, showcasing the compound's utility in photochemistry. The study illustrates its application in developing photolabile protecting groups for amino groups, facilitating their deprotection under UV irradiation, which could be significant in biochemical and pharmaceutical research (Matsumoto et al., 2009).

Synthetic Chemistry Applications

In synthetic chemistry, compounds related to "4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one" have been utilized in solid-phase synthesis strategies and chemical modifications. For instance, Kilburn et al. (2000) described the solid-phase synthesis of substituted 2-aminomethylbenzimidazoles, highlighting the compound's role in innovative synthetic methodologies for generating diverse chemical libraries (Kilburn et al., 2000).

Safety and Hazards

The safety data sheet (SDS) for this compound can be found online . It’s important to handle this compound with care, using appropriate personal protective equipment, and to follow all safety guidelines outlined in the SDS.

properties

IUPAC Name

4-[(3-fluorophenyl)methylamino]-3-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O4/c17-11-5-3-4-10(8-11)9-18-14-12-6-1-2-7-13(12)23-16(20)15(14)19(21)22/h1-8,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGHXDFPRNYDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])NCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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